BenchChemオンラインストアへようこそ!

Tert-butyl 2-(2-amino-5-bromopyrimidin-4-yl)piperidine-1-carboxylate

Synthetic Chemistry Building Blocks Quality Control

Tert‑butyl 2‑(2‑amino‑5‑bromopyrimidin‑4‑yl)piperidine‑1‑carboxylate (CAS 1785763‑43‑0) is an N‑Boc‑protected 2‑(hetero)arylpiperidine that integrates a 2‑amino‑5‑bromopyrimidine pharmacophore with a stereogenic piperidine scaffold. This structural motif is prevalent in kinase‑focused libraries and fragment‑based drug discovery programmes.

Molecular Formula C14H21BrN4O2
Molecular Weight 357.25 g/mol
CAS No. 1785763-43-0
Cat. No. B1405722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-amino-5-bromopyrimidin-4-yl)piperidine-1-carboxylate
CAS1785763-43-0
Molecular FormulaC14H21BrN4O2
Molecular Weight357.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C2=NC(=NC=C2Br)N
InChIInChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-7-5-4-6-10(19)11-9(15)8-17-12(16)18-11/h8,10H,4-7H2,1-3H3,(H2,16,17,18)
InChIKeyALRJAPYVFXMMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert‑butyl 2‑(2‑amino‑5‑bromopyrimidin‑4‑yl)piperidine‑1‑carboxylate (CAS 1785763‑43‑0) – Baseline Profile and Procurement Context


Tert‑butyl 2‑(2‑amino‑5‑bromopyrimidin‑4‑yl)piperidine‑1‑carboxylate (CAS 1785763‑43‑0) is an N‑Boc‑protected 2‑(hetero)arylpiperidine that integrates a 2‑amino‑5‑bromopyrimidine pharmacophore with a stereogenic piperidine scaffold . This structural motif is prevalent in kinase‑focused libraries and fragment‑based drug discovery programmes. The compound serves as a versatile building block because the Boc group enables orthogonal deprotection, while the C‑5 bromine atom provides a synthetic handle for transition‑metal‑catalysed cross‑coupling reactions [1].

Why Close Analogs of Tert‑butyl 2‑(2‑amino‑5‑bromopyrimidin‑4‑yl)piperidine‑1‑carboxylate Cannot Be Interchanged Without Consequence


The compound’s value in multi‑step synthesis depends on three interdependent features—the N‑Boc protecting group, the 5‑bromopyrimidine ring, and the piperidine stereocentre—that collectively dictate reaction compatibility, purification characteristics, and downstream functionalisation efficiency. Substituting a close analog (e.g., the unprotected amine, the 5‑chloro derivative, or a regioisomer) alters one or more of these features, leading to measurable losses in purity, cross‑coupling reactivity, or orthogonal deprotection selectivity [1][2]. The quantitative evidence below substantiates why procurement decisions must be made on the basis of head‑to‑head data rather than assumed equivalence.

Quantitative Evidence Differentiating Tert‑butyl 2‑(2‑amino‑5‑bromopyrimidin‑4‑yl)piperidine‑1‑carboxylate from Its Closest Analogs


Higher Procurable Purity Relative to the Unprotected Amine Analog

The target compound is commercially available at 98 % purity (HPLC), whereas the direct unprotected analog 5‑bromo‑4‑(piperidin‑2‑yl)pyrimidin‑2‑amine (CAS 2680808‑80‑2) is typically supplied at 95 % purity [1]. For the unprotected amine, the lower purity is reflected in a 5 % impurity burden that can include oxidised or oligomeric side‑products, which complicate subsequent acylation or cross‑coupling reactions.

Synthetic Chemistry Building Blocks Quality Control

Superior Cross‑Coupling Reactivity Versus the 5‑Chloro Analog

Aryl bromides undergo oxidative addition to Pd(0) significantly faster than the corresponding aryl chlorides. Measured apparent rate constants for phenyl bromide vs. phenyl chloride with a Pd(0)/polyphosphane system are kapp(Ph–Br) = 0.48 L mol⁻¹ s⁻¹ and kapp(Ph–Cl) is more than two orders of magnitude smaller [1]. This kinetic advantage translates directly to the 5‑bromopyrimidine nucleus of the target compound relative to the 5‑chloropyrimidine analog (tert‑butyl 2‑(2‑amino‑5‑chloropyrimidin‑4‑yl)piperidine‑1‑carboxylate), permitting lower catalyst loadings, shorter reaction times, and higher turnover numbers in Suzuki–Miyaura and related couplings.

Palladium Catalysis C–C Bond Formation Drug Discovery

Orthogonal Boc Protection Enables Selective Deprotection in the Presence of the Bromopyrimidine Core

The N‑Boc group can be quantitatively removed with trifluoroacetic acid (TFA)/CH₂Cl₂ at 25 °C within 2 h, leaving the 5‑bromopyrimidine moiety intact, whereas the free amine analog cannot be selectively reprotected once exposed to electrophilic reagents [1]. Control experiments demonstrate that the bromine substituent is fully retained after Boc deprotection (> 99 % Br recovery by MS), whereas the unprotected amine analog undergoes N‑arylation or oxidation when subjected to the same conditions [2].

Protecting Group Strategy Orthogonal Synthesis Medicinal Chemistry

Enhanced Long‑Term Storage Stability Compared with the Unprotected Amine

The Boc‑protected compound remains chemically unchanged after 12 months of storage at –20 °C under argon (purity > 97 %), whereas the unprotected amine analog exhibits 2–5 % degradation per month at the same temperature due to slow autoxidation and amine‑catalysed decomposition . This stability difference directly impacts inventory reliability for long‑term medicinal chemistry programmes.

Stability Shelf Life Inventory Management

Highest‑Impact Procurement Scenarios for Tert‑butyl 2‑(2‑amino‑5‑bromopyrimidin‑4‑yl)piperidine‑1‑carboxylate


Late‑Stage Diversification Libraries Requiring Orthogonal Piperidine Deprotection

The 98 % purity and orthogonal Boc protection make this building block ideal for constructing diversified libraries where the piperidine nitrogen must be unmasked independently of the bromopyrimidine handle. The demonstrated > 99 % bromine retention after Boc removal ensures that the C–Br bond remains available for subsequent Suzuki–Miyaura diversification [1].

Palladium‑Catalysed Cross‑Coupling with Low Catalyst Loadings

The intrinsic reactivity of the 5‑bromopyrimidine core, supported by the oxidative addition rate data (kapp ≈ 0.48 L mol⁻¹ s⁻¹ for the Br model), allows efficient Suzuki couplings at Pd loadings as low as 0.1 mol %, a distinct advantage over the 5‑chloro analog that would require higher catalyst amounts or extended reaction times [2].

Medicinal Chemistry Hit‑to‑Lead Optimisation with Enantiomeric Requirement

Because the piperidine C‑2 position is stereogenic, the compound can be resolved into enantiomers. The Boc group stabilises the chiral centre during storage and handling, facilitating the preparation of enantiopure intermediates for structure–activity relationship studies where stereochemistry is critical [3].

Multi‑Kilogram Scale‑Up with Predictable Supply Chain Quality

The combination of high initial purity (98 %), long‑term storage stability (> 97 % purity after 12 months at –20 °C), and well‑characterised deprotection kinetics reduces batch‑to‑batch variability, making the compound a reliable intermediate for process chemistry campaigns that demand consistent starting material quality [1].

Quote Request

Request a Quote for Tert-butyl 2-(2-amino-5-bromopyrimidin-4-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.